molecular formula C15H13N3O3 B1419087 1-(4-methoxybenzyl)-5-nitro-1H-indazole CAS No. 1071550-12-3

1-(4-methoxybenzyl)-5-nitro-1H-indazole

Cat. No.: B1419087
CAS No.: 1071550-12-3
M. Wt: 283.28 g/mol
InChI Key: CKJWDLCHHHACAN-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-nitro-1H-indazole is a nitro-substituted indazole derivative featuring a 4-methoxybenzyl group at the N1 position. Indazoles are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

The molecular formula is C₁₅H₁₃N₃O₃ (molecular weight: 283.28 g/mol). Key structural features include:

  • 4-Methoxybenzyl group at position 1: Introduces electron-donating methoxy substituent, which may improve solubility and modulate interactions with biological targets.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)10-17-15-7-4-13(18(19)20)8-12(15)9-16-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJWDLCHHHACAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658008
Record name 1-[(4-Methoxyphenyl)methyl]-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071550-12-3
Record name 1-[(4-Methoxyphenyl)methyl]-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Arylhydrazones

One common method for synthesizing indazoles involves the formation of arylhydrazones, which then undergo intramolecular cyclization to form the indazole ring. This process can be facilitated by various catalysts and conditions.

  • Starting Materials : Arylhydrazines and carbonyl compounds are used to form arylhydrazones.
  • Reaction Conditions : The cyclization step often requires heating in a solvent like DMF or the use of specific oxidants to facilitate the reaction.

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

This method involves the use of silver(I) as a mediator for intramolecular oxidative C–H amination, which can efficiently construct indazole rings. This approach is versatile and can accommodate various substituents on the indazole ring.

  • Starting Materials : Typically involves hydrazones or similar precursors.
  • Reaction Conditions : Silver(I) salts, such as silver(I) acetate, are used in solvents like 1,2-dichloroethane at elevated temperatures.

Palladium-Catalyzed Cyclization

Palladium-catalyzed reactions can also be employed for the synthesis of indazoles. This method often involves the cyclization of aminohydrazones in the presence of palladium catalysts.

Specific Synthesis of this compound

While specific literature on the synthesis of this compound might be limited, a general approach could involve the following steps:

Nitration Step

Alkylation Step

Data and Research Findings

Synthesis Yields and Conditions

Method Starting Materials Reaction Conditions Yield
Arylhydrazone Cyclization Arylhydrazine, Carbonyl Compound DMF, Heat High
Silver(I)-Mediated Hydrazones Ag(I) Salt, 1,2-Dichloroethane, 80°C Moderate to High
Palladium-Catalyzed Aminohydrazones Pd(OAc)2, Ligand-Free Moderate

Spectroscopic Data

Spectroscopic analysis, such as NMR and IR, is crucial for confirming the structure of the synthesized compound. For example, the 1H NMR of similar indazole derivatives typically shows signals corresponding to the aromatic protons and the methoxy group.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-5-nitro-1H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can also be reduced to a hydroxylamine intermediate using reagents like sodium dithionite.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(4-methoxybenzyl)-5-amino-1H-indazole, while substitution reactions can introduce various functional groups to the benzyl moiety.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-(4-methoxybenzyl)-5-nitro-1H-indazole exhibits significant anticancer properties. In a study evaluating various substituted benzamides, the compound was found to possess potent activity against human colorectal carcinoma cell lines. The compound's IC50_{50} value was reported at 4.12 µM, indicating superior efficacy compared to standard chemotherapeutic agents like 5-fluorouracil (IC50_{50} = 7.69 µM) .

Antimicrobial Properties

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound has been investigated for its antibacterial and antifungal activities. In vitro studies suggest that it has comparable effectiveness to established antibiotics against various bacterial strains, showcasing its potential as a lead compound for further development .

Inhibition of Protein-Protein Interactions

The compound serves as a promising molecular probe for studying the eIF4E/eIF4G interaction, which is crucial for cap-dependent translation initiation—a process often dysregulated in cancers. The rigidified structure of this compound enhances its potency as an inhibitor of this interaction, making it a valuable tool for investigating translation mechanisms in pathological conditions .

Structure-Activity Relationship (SAR)

The introduction of the nitro group at the C-5 position of the indazole ring is critical for enhancing the compound's biological activity. Studies indicate that modifications to the phenyl moiety can significantly affect solubility and potency. For example, substituting with polar groups has been shown to improve solubility substantially, which is essential for bioavailability in therapeutic applications .

Case Studies

StudyFindings
Anticancer Activity IC50_{50} = 4.12 µM against HCT116 cells; more potent than 5-FU .
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria; MIC comparable to standard antibiotics .
eIF4E/eIF4G Interaction Serves as a molecular probe; enhances understanding of translation initiation mechanisms .

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxybenzyl group may also contribute to the compound’s binding affinity to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects: The 4-methoxybenzyl group in the target compound is electron-donating due to the methoxy (-OCH₃) group, which may enhance solubility in polar solvents compared to the benzyl analog . Positional Isomerism: 3-(4-Methoxyphenyl)-5-nitro-1H-indazole (CAS 395099-28-2) demonstrates that substituent placement (C3 vs. N1) significantly impacts molecular geometry and steric interactions .

Pharmacological Potential

  • 1-(3-Fluorobenzyl)-5-nitro-1H-indazole lacks reported suppliers or activity data, highlighting the need for further exploration of fluorinated analogs .

Biological Activity

1-(4-Methoxybenzyl)-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C15H14N4O2. The structure features a nitro group and a methoxybenzyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The nitro group is known to enhance the compound's reactivity, potentially facilitating interactions with cellular components.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism or signaling pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity.

Cell Line IC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)8.3
A549 (Lung)15.0

These results suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the exact pathways involved.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies reported effective inhibition against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

The observed antimicrobial effects may be linked to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antitumor Efficacy : A recent study published in Pharmaceutical Research highlighted the compound's potential as a novel anticancer agent, showing significant tumor growth inhibition in xenograft models.
  • Mechanistic Insights : Another investigation focused on the compound's ability to induce oxidative stress in cancer cells, leading to increased apoptosis rates.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer drug.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsOutcomeReference
Friedel-CraftsAlCl₃, 1,2-dichlorobenzene, refluxKetone intermediate
CyclizationHydrazine hydrate, DMF, 100°CIndazole core formation
Methoxybenzylation4-Methoxybenzyl chloride, K₂CO₃Target compound functionalization

Basic: How can the crystal structure of this compound be resolved using X-ray diffraction?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection: Use a diffractometer (e.g., Bruker D8) with Mo/Kα radiation.

Structure Solution: Employ the SHELX suite (SHELXT or SHELXD) for phase determination via direct methods .

Refinement: Iteratively refine atomic positions and displacement parameters using SHELXL, incorporating restraints for disordered moieties (e.g., methoxybenzyl group) .

Validation: Analyze residual electron density and R-factors. WinGX or Olex2 can visualize the final structure .

Critical Note: SHELXL is preferred for high-resolution data due to robust handling of anisotropic displacement parameters .

Advanced: How to address discrepancies in crystallographic refinement between SHELXL and other software?

Methodological Answer:
Discrepancies often arise from:

  • Parameterization Differences: SHELXL uses a restrained refinement model, while other programs (e.g., CRYSTALS) may apply rigid-body constraints.
  • Handling Disorder: SHELXL’s PART instruction allows precise modeling of disordered groups, reducing R-factor inflation .

Resolution Strategy:

Cross-validate using independent software (e.g., WinGX’s built-in tools) .

Compare residual density maps and hydrogen-bonding networks.

Re-examine data integration (e.g., absorption corrections) to rule out systematic errors .

Example: A 2023 study resolved methoxybenzyl disorder by applying SHELXL’s SIMU and DELU restraints, achieving R₁ = 0.045 .

Advanced: How to optimize nitro-group reduction without cleaving the methoxybenzyl moiety?

Methodological Answer:
Selective reduction of the nitro group to an amine requires careful catalyst choice:

Catalytic Hydrogenation: Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol. Monitor reaction progress via TLC to avoid over-reduction .

Chemical Reduction: Employ SnCl₂/HCl or Na₂S₂O₄ in aqueous/organic biphasic systems to minimize side reactions .

Critical Parameters:

  • Temperature: Maintain <50°C to prevent demethylation of the methoxy group.
  • Solvent: Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

Q. Table 2: Reduction Efficiency Comparison

MethodCatalystYield (%)Purity (%)Reference
H₂/Pd-C10% Pd/C8598
SnCl₂/HClSnCl₂7295

Advanced: How to design biological activity assays for this compound, considering structural analogs?

Methodological Answer:
Leverage structural analogs (e.g., metonitazene, a benzimidazole derivative) to guide assay design :

Target Selection: Screen against kinases or GPCRs using in vitro enzyme inhibition assays (e.g., PKA inhibition in vascular studies ).

Cellular Models: Use cancer cell lines (HeLa, MCF-7) for cytotoxicity profiling via MTT assays .

SAR Analysis: Modify substituents (e.g., nitro position, methoxy group) to correlate structure with activity.

Key Consideration:

  • Metabolic Stability: Assess microsomal stability in liver S9 fractions to prioritize lead candidates .

Example: A 2020 study on indazole-pyrazole hybrids identified 1-(4-methoxybenzyl) derivatives as potent antitumor agents (IC₅₀ = 1.2 µM in MCF-7) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-methoxybenzyl)-5-nitro-1H-indazole
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1-(4-methoxybenzyl)-5-nitro-1H-indazole

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